Methyl 4-bromo-5-cyano-2-methoxyphenylacetate
Overview
Description
Methyl 4-bromo-5-cyano-2-methoxyphenylacetate is an organic compound with the molecular formula C11H10BrNO3. It is a derivative of phenylacetate, characterized by the presence of bromine, cyano, and methoxy functional groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-5-cyano-2-methoxyphenylacetate can be synthesized through a multi-step process involving the bromination, cyanation, and methoxylation of phenylacetate derivatives. One common method involves the bromination of 4-cyano-2-methoxyphenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of bromine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient handling of hazardous reagents and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-cyano-2-methoxyphenylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted phenylacetates.
Reduction: Formation of 4-bromo-5-amino-2-methoxyphenylacetate.
Oxidation: Formation of 4-bromo-5-cyano-2-hydroxyphenylacetate.
Scientific Research Applications
Methyl 4-bromo-5-cyano-2-methoxyphenylacetate is utilized in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: In the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-cyano-2-methoxyphenylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like cyano and methoxy can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-cyano-5-methoxyphenylacetate
- Methyl 4-bromo-5-cyano-2-hydroxyphenylacetate
Uniqueness
Methyl 4-bromo-5-cyano-2-methoxyphenylacetate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The combination of bromine, cyano, and methoxy groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
methyl 2-(4-bromo-5-cyano-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10-5-9(12)8(6-13)3-7(10)4-11(14)16-2/h3,5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUCLTIHRNFHFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC(=O)OC)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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